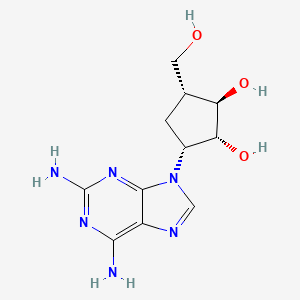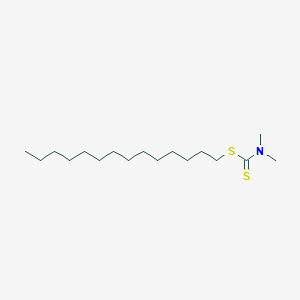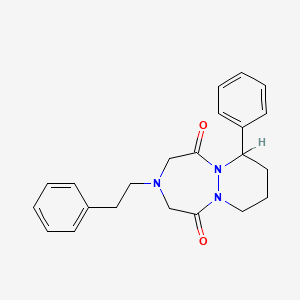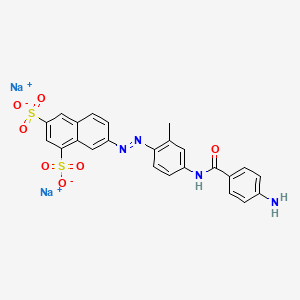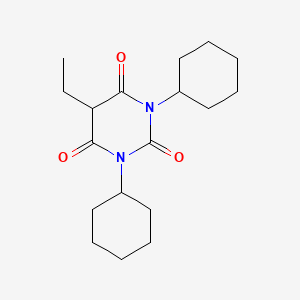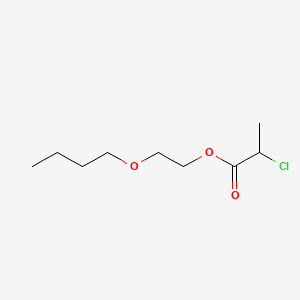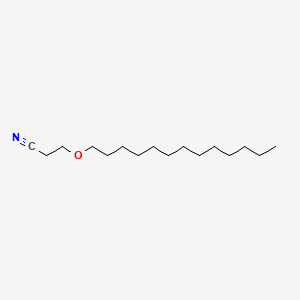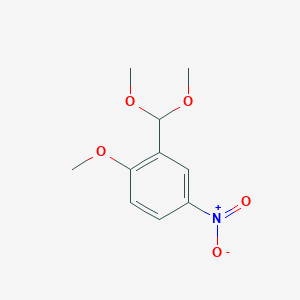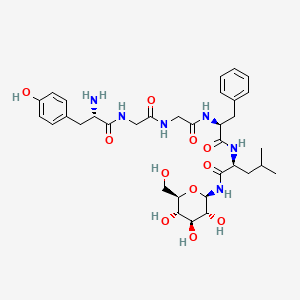
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- is an endogenous opioid peptide with a nonapeptide structure. It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro. This compound is known for its capability to stimulate wound healing by accelerating keratinocyte migration through the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1 and ERK 2) pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is then purified using chromatographic techniques.
化学反応の分析
Types of Reactions
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of the original peptide, which may have altered biological activities.
科学的研究の応用
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell migration and wound healing.
Medicine: Explored for its potential therapeutic applications in wound healing and pain management.
Industry: Utilized in the development of peptide-based drugs and cosmetics.
作用機序
The compound exerts its effects by binding to opioid receptors and activating intracellular signaling pathways. Specifically, it activates the MAPK and ERK 1/2 pathways, leading to the upregulation of matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9), which are involved in cell migration and wound healing .
類似化合物との比較
Similar Compounds
Alpha-Neoendorphin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Leu-Enkephalin: A smaller opioid peptide with a pentapeptide structure.
Beta-Endorphin: A longer opioid peptide with a different sequence and structure.
Uniqueness
1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- is unique due to its specific amino acid sequence and its ability to stimulate wound healing through the activation of specific signaling pathways. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
136802-61-4 |
|---|---|
分子式 |
C34H48N6O11 |
分子量 |
716.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pentanamide |
InChI |
InChI=1S/C34H48N6O11/c1-18(2)12-23(33(50)40-34-30(47)29(46)28(45)25(17-41)51-34)39-32(49)24(14-19-6-4-3-5-7-19)38-27(44)16-36-26(43)15-37-31(48)22(35)13-20-8-10-21(42)11-9-20/h3-11,18,22-25,28-30,34,41-42,45-47H,12-17,35H2,1-2H3,(H,36,43)(H,37,48)(H,38,44)(H,39,49)(H,40,50)/t22-,23-,24-,25+,28+,29-,30+,34+/m0/s1 |
InChIキー |
LCKCZRJHQCPXOW-WKGWLEJISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C)CC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



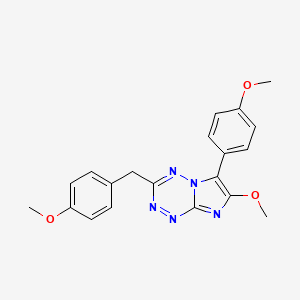
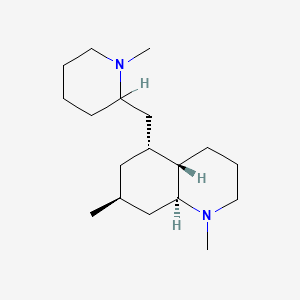

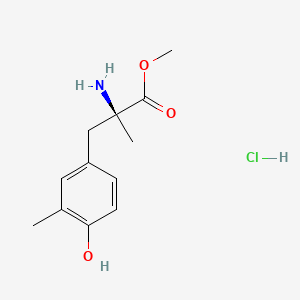
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
